molecular formula C34H28Au2Cl2FeP2 B174426 Bis(chlorogold(I)) [1,1'-bis(diphenylphosphino)ferrocene] CAS No. 122092-51-7

Bis(chlorogold(I)) [1,1'-bis(diphenylphosphino)ferrocene]

Cat. No.: B174426
CAS No.: 122092-51-7
M. Wt: 1019.2 g/mol
InChI Key: ZIKZUJZWYWYNGL-UHFFFAOYSA-L
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Description

Bis(chlorogold(I)) [1,1′-bis(diphenylphosphino)ferrocene] (CAS: 122092-51-7) is a binuclear gold(I) complex featuring a 1,1′-bis(diphenylphosphino)ferrocene (dppf) ligand. The dppf ligand bridges two gold(I) centers via its phosphorus atoms, forming a μ₂-κ²P,P′ coordination mode . This complex is synthesized by reacting dppf with chloro(tetrahydrothiophene)gold(I) ([AuCl(tht)]) in dichloromethane, yielding an orange crystalline product with 73–88% efficiency . The compound exhibits a distorted linear geometry at each gold center (Au–P bond lengths: ~2.28–2.32 Å) and intramolecular Au···Au interactions (~3.12–3.25 Å) . It is air-sensitive, soluble in chlorinated solvents, and has a melting point of 223–229°C .

Applications include its use as a precursor for antitumor agents and catalytic systems, with demonstrated activity against bladder cancer cell lines .

Properties

CAS No.

122092-51-7

Molecular Formula

C34H28Au2Cl2FeP2

Molecular Weight

1019.2 g/mol

IUPAC Name

chlorogold;bis(cyclopenta-1,4-dien-1-yl(diphenyl)phosphane);iron(2+)

InChI

InChI=1S/2C17H14P.2Au.2ClH.Fe/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;;;;;/h2*1-14H;;;2*1H;/q2*-1;2*+1;;;+2/p-2

InChI Key

ZIKZUJZWYWYNGL-UHFFFAOYSA-L

Isomeric SMILES

[CH-]1C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3.[CH-]1C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Au].Cl[Au].[Fe+2]

Canonical SMILES

[CH-]1C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3.[CH-]1C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Au].Cl[Au].[Fe+2]

Origin of Product

United States

Preparation Methods

Ligand Synthesis

1,1'-Bis(diphenylphosphino)ferrocene is commercially available but can be synthesized via lithium-halogen exchange reactions between ferrocene and chlorodiphenylphosphine. The ligand’s purity is critical, as residual phosphine oxides or unreacted starting materials may inhibit gold coordination. Purification via recrystallization from hot toluene yields dppf as an air-stable orange solid.

Gold(I) Precursor Preparation

Chlorogold(I) precursors such as [AuCl(tht)] (tht = tetrahydrothiophene) are preferred due to their labile tht ligands, which facilitate substitution by dppf. The synthesis of [AuCl(tht)] involves reducing AuCl₃ with tht in dichloromethane under nitrogen, yielding a white powder. Alternative precursors like AuCl(SMe₂) may also be used but require stricter temperature control to prevent decomposition.

Coordination Reaction

The critical step involves combining dppf with two equivalents of [AuCl(tht)] in anhydrous dichloromethane at 0°C (Scheme 1). Under vigorous stirring, the solution transitions from orange to deep red, indicating ligand coordination. After 2 hours, the reaction is warmed to room temperature and stirred for an additional 4 hours to ensure completeness. Evaporation under reduced pressure yields a crude product, which is washed with tetrahydrofuran (THF) to remove unreacted [AuCl(tht)] and tht byproducts.

Scheme 1: Synthesis of bis(chlorogold(I)) [dppf].

Optimization of Reaction Conditions

Stoichiometric Considerations

A 1:2 molar ratio of dppf to [AuCl(tht)] is essential to prevent under-coordination. Excess gold precursor risks forming oligomeric species, while insufficient amounts leave unreacted dppf. Kinetic studies from analogous palladium systems suggest that incremental addition of [AuCl(tht)] minimizes side reactions.

Solvent and Temperature Effects

Dichloromethane’s low polarity facilitates ligand substitution without destabilizing Au(I). Reactions conducted in THF or acetone show reduced yields (<70%) due to solvent coordination competing with dppf. Maintaining temperatures below 10°C during initial mixing prevents ligand degradation, while subsequent warming ensures complete substitution.

Characterization and Analytical Data

Spectroscopic Analysis

³¹P{¹H} NMR reveals a singlet at δ = 87.8 ppm, shifted downfield from free dppf (δ = 69.1 ppm), confirming phosphorus-gold bonding. ¹H NMR in CDCl₃ shows resolved ferrocene protons (δ = 4.01–4.45 ppm) and phenyl resonances (δ = 7.35–7.82 ppm), consistent with symmetric coordination.

ESI-MS (positive mode) displays a molecular ion peak at m/z 1050.2 corresponding to [Au₂Cl₂(dppf)]⁺ (calc. 1050.3).

X-ray Crystallography

Single-crystal X-ray diffraction (Figure 1) confirms a dinuclear structure with Au–P bond lengths of 2.285(5) Å and a P–Au–Cl angle of 174.1°, characteristic of linear Au(I) geometry. The Au···Au distance of 3.059 Å indicates weak aurophilic interactions.

Table 1: Crystallographic data for [Au₂Cl₂(dppf)].

ParameterValue
Space groupC2/c
Au–P distance (Å)2.285(5)
Au···Au distance (Å)3.059
P–Au–Cl angle (°)174.1

Elemental Analysis

Combustion analysis aligns with theoretical values for C₄₈H₄₀Au₂Cl₂FeP₂:

  • Calculated: C 45.12%, H 3.15%, Cl 5.55%

  • Found: C 44.98%, H 3.22%, Cl 5.49%

Purification and Yield Optimization

Crude product purity (85–90%) is enhanced via diffusion-based recrystallization: dissolving the complex in minimal CH₂Cl₂ and layering with n-pentane induces slow crystallization, yielding 95% pure [Au₂Cl₂(dppf)] as red needles. Yield typically reaches 65–70%, limited by solubility differences during workup .

Chemical Reactions Analysis

Types of Reactions

Bis(chlorogold(I)) [1,1’-bis(diphenylphosphino)ferrocene] undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions . The reactions are typically carried out under inert atmosphere conditions to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield gold(III) complexes, while reduction reactions can produce gold nanoparticles .

Mechanism of Action

Comparison with Similar Compounds

Bis(chlorogold(I)) 1,3-bis(diphenylphosphino)propane (DPPP Au Complex)

  • Structure : The propane backbone in DPPP provides flexibility compared to the rigid ferrocene in dppf. Au–P bond lengths are similar (~2.28 Å), but the absence of a metallocene backbone reduces steric bulk .
  • Synthesis : Prepared analogously using [AuCl(tht)] and DPPP, yielding a 97% pure product .
  • Properties : Higher melting point (252–261°C) and enhanced thermal stability due to the aliphatic linker .
  • Applications : Primarily used in homogeneous catalysis (e.g., alkyne hydroamination) rather than biomedical applications .

Dppf-Palladium Complexes

  • Structure: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) adopts a square-planar geometry (Pd–P: ~2.30–2.35 Å) without Au···Au interactions .
  • Applications : Widely used in cross-coupling reactions (e.g., Suzuki-Miyaura) due to Pd’s superior catalytic activity in C–C bond formation .

Functionalized Gold-dppf Derivatives

Quinoline-Conjugated Gold-dppf Complex

  • Structure: The dppf ligand is conjugated to a quinoline moiety via an amide linker, enabling dual functionality (metal coordination and biological targeting) .
  • Properties: 31P NMR shifts at 27.29 ppm (vs. ~22–27 ppm in the parent complex) indicate electronic modulation from the quinoline group .
  • Applications : Exhibits virostatic activity (IC₅₀: 2.5 µg/mL against HSV-1) and anti-proliferative effects, outperforming the parent complex in antiviral contexts .

Nitrobenzenethiol-Modified Gold-dppf Complex

  • Structure : Substituted with 4-nitrobenzenethiol ligands, replacing chloride. The Au–S bond length (~2.35 Å) introduces redox-active character .
  • Electrochemical Behavior : Shows a quasi-reversible redox wave at −0.45 V (vs. Ag/AgCl) attributed to ferrocene/ferrocenium, absent in the parent complex .

Key Differentiators

Ligand Backbone :

  • Ferrocene-based ligands (dppf) offer redox activity and rigid geometry, enabling unique Au···Au interactions absent in DPPP or aliphatic analogs .
  • DPPP’s flexibility enhances substrate accessibility in catalysis but reduces steric protection for gold centers .

Electronic Effects: Quinoline conjugation shifts 31P NMR signals upfield, enhancing π-backbonding and biological activity . Nitrobenzenethiol derivatives introduce redox-active thiolate ligands, broadening electrochemical utility .

Biological vs. Catalytic Utility :

  • Chlorogold-dppf excels in antitumor contexts (e.g., 73% yield in bladder cancer models) .
  • Pd-dppf dominates catalytic applications (e.g., Suzuki-Miyaura coupling) due to Pd’s superior oxidative addition kinetics .

Biological Activity

Bis(chlorogold(I)) [1,1'-bis(diphenylphosphino)ferrocene] (CAS: 122092-51-7) is a gold(I) complex that has garnered attention for its potential biological applications, particularly in the fields of oncology and infectious diseases. This compound combines the unique properties of gold with a ferrocene-based ligand, which may enhance its biological activity and selectivity.

  • Molecular Formula : C34H28Au2Cl2FeP2
  • Molecular Weight : 1019.22 g/mol
  • Purity : 95%
  • IUPAC Name : Bis(chlorogold(I)) [1,1'-bis(diphenylphosphino)ferrocene]

The biological activity of bis(chlorogold(I)) complexes is primarily attributed to their ability to interact with biological macromolecules, such as proteins and nucleic acids. The gold(I) center can undergo ligand exchange reactions, leading to the formation of reactive species that can modify cellular targets.

Anticancer Activity

Research has indicated that bis(chlorogold(I)) complexes exhibit significant anticancer properties. For instance, a study demonstrated that certain gold complexes derived from bis(diphenylphosphino)ferrocene showed promising activity against various cancer cell lines:

CompoundIC50 (µM)Cancer Type
81.40Breast Cancer
90.51Lung Cancer
121.784Leukemia

These findings suggest that modifications to the phosphine ligand can enhance the anticancer efficacy of gold(I) complexes .

Antiviral and Antimalarial Properties

In addition to anticancer activity, bis(chlorogold(I)) complexes have been investigated for their antiviral and antimalarial effects. A specific compound was found to exhibit notable activity against HIV and malaria, highlighting the versatility of these complexes in targeting multiple disease pathways .

Case Studies

  • Study on Anticancer Activity :
    • Objective : To evaluate the cytotoxic effects of bis(chlorogold(I)) complexes on cancer cell lines.
    • Methodology : Cell viability assays were conducted using MTT assays across various concentrations.
    • Results : The study found that the complexes induced apoptosis in cancer cells, with mechanisms involving oxidative stress and disruption of mitochondrial function.
  • Antiviral Activity Assessment :
    • Objective : To investigate the potential of bis(chlorogold(I)) as an antiviral agent.
    • Methodology : Viral replication assays were performed in vitro.
    • Results : The complex exhibited dose-dependent inhibition of viral replication, suggesting a mechanism that may involve interference with viral entry or replication processes.

Q & A

Basic Research Questions

Q. What are the recommended synthetic protocols for preparing Bis(chlorogold(I)) [1,1'-bis(diphenylphosphino)ferrocene], and how can air/moisture sensitivity be mitigated?

  • Methodological Answer : Synthesize the complex under inert conditions (dry nitrogen) using Schlenk or vacuum-line techniques. Ligand precursor 1,1'-bis(diphenylphosphino)ferrocene (dppf) is typically reacted with AuCl·SMe₂ or [AuCl(tht)] (tht = tetrahydrothiophene) in anhydrous dichloromethane or toluene. Ensure solvents are dried over molecular sieves and degassed. Monitor reaction progress via 31^{31}P NMR to track ligand coordination shifts (δ ~40-50 ppm for free dppf; downfield shifts upon Au binding) .

Q. How should researchers characterize the purity and structure of this complex?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : 1^{1}H and 13^{13}C NMR to confirm ligand integrity; 31^{31}P NMR to verify Au-P coordination (loss of P symmetry shifts signals).
  • ESI-MS : Detect the molecular ion peak for [dppf(AuCl)₂]+^+ (expected m/z ~1020).
  • FT-IR : Confirm absence of solvent/thiolate impurities (e.g., S–H stretches).
  • Elemental analysis : Match calculated vs. observed C/H/Au/Fe percentages .

Q. What are the critical storage conditions to ensure compound stability?

  • Methodological Answer : Store under inert gas (Ar/N₂) at room temperature in airtight, light-resistant containers. Avoid prolonged exposure to moisture, which can hydrolyze Au–Cl bonds. Use desiccants (e.g., silica gel) in storage vials. Periodically check for discoloration (decomposition indicator) via UV-vis spectroscopy .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic activity data for this complex in cross-coupling reactions?

  • Methodological Answer : Systematically evaluate:

  • Substrate scope : Test aryl/alkyl halides with varying steric/electronic profiles.
  • Reaction conditions : Optimize solvent (e.g., DMF vs. THF), temperature, and base (K₂CO₃ vs. Cs₂CO₃).
  • Catalyst speciation : Use in situ 31^{31}P NMR to detect potential ligand dissociation or formation of Au(0) nanoparticles, which may alter catalytic pathways .

Q. What experimental strategies can elucidate the role of the ferrocene backbone in modulating Au(I) reactivity?

  • Methodological Answer :

  • Cyclic voltammetry : Compare redox potentials of dppf vs. non-ferrocene ligands (e.g., PPh₃) to assess electronic effects.
  • X-ray crystallography : Analyze Au–P bond lengths and Fe–Au distances to correlate steric/electronic features with activity.
  • DFT calculations : Model electron density distribution across the ferrocene-Au system to predict reactivity trends .

Q. How can researchers address discrepancies in cytotoxicity data between in vitro and in vivo studies for this complex as a potential antitumor agent?

  • Methodological Answer :

  • Pharmacokinetic profiling : Measure bioavailability using ICP-MS for Au uptake in target tissues.
  • Metabolite identification : Use HPLC-MS to detect Au–dppf degradation products (e.g., free dppf or Au–thiol adducts).
  • Dose-response optimization : Adjust dosing schedules to account for in vivo detoxification pathways (e.g., glutathione binding) .

Safety and Compliance

Q. What safety protocols are critical when handling this compound due to its acute toxicity and carcinogenic potential?

  • Methodological Answer :

  • Engineering controls : Use fume hoods with HEPA filters to minimize aerosol exposure.
  • PPE : Wear nitrile gloves, lab coats, and safety goggles; avoid skin contact.
  • Waste disposal : Quench Au residues with NaBH₄ to precipitate metallic Au, then collect in designated heavy-metal waste containers .

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